methyl 3',5'-dimethyl-1'-(propan-2-yl)-1H,1'H-3,4'-bipyrazole-5-carboxylate
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Overview
Description
Methyl 3’,5’-dimethyl-1’-(propan-2-yl)-1H,1’H-3,4’-bipyrazole-5-carboxylate is a complex organic compound featuring a bipyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3’,5’-dimethyl-1’-(propan-2-yl)-1H,1’H-3,4’-bipyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole derivatives under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’,5’-dimethyl-1’-(propan-2-yl)-1H,1’H-3,4’-bipyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the bipyrazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3’,5’-dimethyl-1’-(propan-2-yl)-1H,1’H-3,4’-bipyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3’,5’-dimethyl-1’-(propan-2-yl)-1H,1’H-3,4’-bipyrazole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3’,5’-dimethyl-1’-(propan-2-yl)-1H,1’H-4,5’-bipyrazole-5-carboxylate
- Methyl 3’,5’-dimethyl-1’-(propan-2-yl)-1H,1’H-3,4’-bipyrazole-4-carboxylate
Uniqueness
Methyl 3’,5’-dimethyl-1’-(propan-2-yl)-1H,1’H-3,4’-bipyrazole-5-carboxylate is unique due to its specific substitution pattern on the bipyrazole ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 3-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-7(2)17-9(4)12(8(3)16-17)10-6-11(15-14-10)13(18)19-5/h6-7H,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYTZIFXYLJCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)C2=NNC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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